molecular formula C19H15Cl2FN2O3 B2612704 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide CAS No. 478259-46-0

3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B2612704
CAS No.: 478259-46-0
M. Wt: 409.24
InChI Key: SRAHLPJELSUELX-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into alcohols.

    Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, such compounds are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms and the isoxazole ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide
  • 3-(2-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide
  • 3-(2-chloro-6-fluorophenyl)-N-(3-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide

Uniqueness

The uniqueness of 3-(2-chloro-6-fluorophenyl)-N-(3-chloro-4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents on the phenyl ring, along with the methoxybenzyl group, provides a distinct profile that can be advantageous in various applications.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2FN2O3/c1-10-16(18(24-27-10)17-12(20)4-3-5-14(17)22)19(25)23-9-11-6-7-15(26-2)13(21)8-11/h3-8H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAHLPJELSUELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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